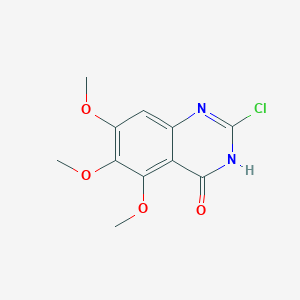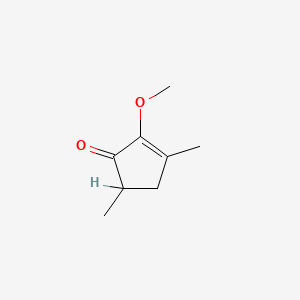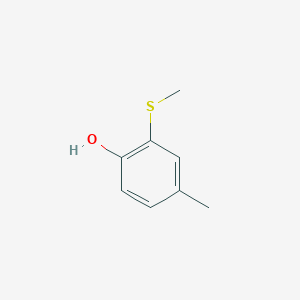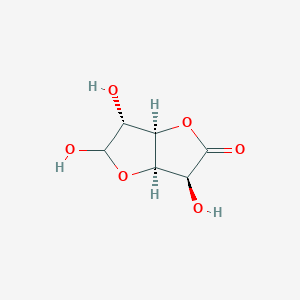
2-(1,2,3,4-tetrahydronaphthalen-1-yl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . For instance, the reaction of o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents at reflux conditions, using silica-supported niobium (SiO2-tpy-Nb) as a catalyst, can yield the desired product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the isoindoline nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.
科学的研究の応用
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound for drug discovery.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
作用機序
The mechanism of action of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives and indole derivatives. Examples include:
N-isoindoline-1,3-dione: A closely related compound with similar chemical properties and applications.
Indole-2-carboxylate derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)isoindole-1,3-dione is unique due to the presence of the tetrahydronaphthalenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and other applications.
特性
分子式 |
C18H15NO2 |
|---|---|
分子量 |
277.3 g/mol |
IUPAC名 |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H15NO2/c20-17-14-9-3-4-10-15(14)18(21)19(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-4,6,8-10,16H,5,7,11H2 |
InChIキー |
QARVGUDYMMLGLS-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C2C1)N3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzo[b][1,8]napthyridin-2(1H)-one](/img/structure/B8750546.png)
![4-[(1-Methylpyrrolidin-2-yl)methyl]aniline](/img/structure/B8750550.png)





